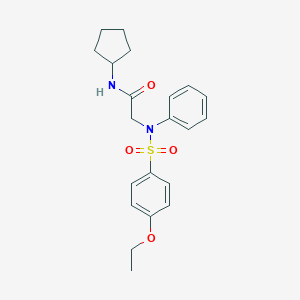
N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE
Description
N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE: is a chemical compound with the molecular formula C21H26N2O4S and a molecular weight of 402.50714 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, an ethoxyphenyl group, and a sulfonyl anilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-14-20(15-13-19)28(25,26)23(18-10-4-3-5-11-18)16-21(24)22-17-8-6-7-9-17/h3-5,10-15,17H,2,6-9,16H2,1H3,(H,22,24) |
InChI Key |
SGPBHKFHQXHCEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include cyclopentylamine, 4-ethoxybenzenesulfonyl chloride, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in assays to investigate enzyme inhibition and receptor binding .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is being investigated as a candidate for drug development due to its ability to modulate specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- N-cyclopentyl-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide
- N-cyclopentyl-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-cyclopentyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide
Comparison: N-CYCLOPENTYL-2-(N-PHENYL4-ETHOXYBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


